molecular formula C22H26O9 B1630838 Ciwujiatone CAS No. 218901-26-9

Ciwujiatone

Cat. No.: B1630838
CAS No.: 218901-26-9
M. Wt: 434.4 g/mol
InChI Key: ANCVHDRNDJRUOT-FBJOKTGGSA-N
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Description

Ciwujiatone is a natural compound found in the plant Eleutherococcus senticosus, commonly known as Siberian ginseng or Ciwujia. This compound belongs to the class of lignans, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciwujiatone can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenylpropanoid units. The reaction typically requires a catalyst, such as a metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is often extracted from the roots and rhizomes of Eleutherococcus senticosus. The extraction process involves grinding the plant material into a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ciwujiatone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted lignans, each with distinct biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other biologically active lignans.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its potential in treating neurodegenerative diseases, inflammation, and oxidative stress.

    Industry: Utilized in the formulation of health supplements and herbal medicines.

Mechanism of Action

Ciwujiatone exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), thereby influencing mood and cognitive functions. Additionally, this compound activates antioxidant pathways, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Ciwujiatone shares structural similarities with other lignans such as pinoresinol, sesamin, and syringaresinol. it is unique in its specific arrangement of methoxy and hydroxyl groups, which confer distinct biological activities. Unlike other lignans, this compound has shown a higher efficacy in modulating neurotransmitter levels and reducing oxidative stress .

List of Similar Compounds

Properties

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl)-[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O9/c1-27-15-5-11(6-16(28-2)20(15)25)19(24)14-10-31-22(13(14)9-23)12-7-17(29-3)21(26)18(8-12)30-4/h5-8,13-14,22-23,25-26H,9-10H2,1-4H3/t13-,14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCVHDRNDJRUOT-FBJOKTGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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